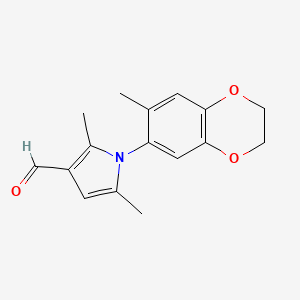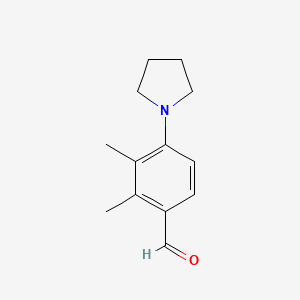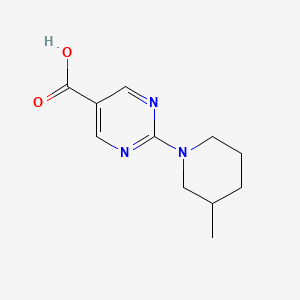
2-(3-Methyl-piperidin-1-yl)-pyrimidine-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Synthesis and Chemical Properties
2-(3-Methyl-piperidin-1-yl)-pyrimidine-5-carboxylic acid and its derivatives have been extensively researched for their chemical properties and potential applications in various fields. A notable study involves the synthesis of novel N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives, which demonstrated significant anti-angiogenic and DNA cleavage activities, suggesting potential applications in anticancer therapies (Kambappa et al., 2017). Additionally, research on the synthesis of 2,3-disubstituted pyrrolidines and piperidines through oxidative decarboxylation-beta-iodination of amino acids offers insights into the development of new chemical entities with potential pharmaceutical applications (Boto et al., 2001).
Quantum Chemical and Molecular Dynamics Simulations
The compound and related piperidine derivatives have been subject to quantum chemical and molecular dynamics simulation studies for predicting inhibition efficiencies on corrosion of metals. This research suggests applications in material sciences, particularly in corrosion prevention (Kaya et al., 2016).
Antimicrobial and Antibacterial Activities
Several studies have synthesized pyrimidine derivatives incorporating piperidine moieties to evaluate their antimicrobial and antibacterial activities. For instance, new pyridine derivatives demonstrated variable and modest activity against investigated strains of bacteria and fungi, indicating the potential for developing new antimicrobial agents (Patel et al., 2011). Similarly, the synthesis and antibacterial activity of piperidine containing pyrimidine imines and thiazolidinones under microwave irradiation presented a novel approach to antimicrobial drug development (C.Merugu et al., 2010).
properties
IUPAC Name |
2-(3-methylpiperidin-1-yl)pyrimidine-5-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2/c1-8-3-2-4-14(7-8)11-12-5-9(6-13-11)10(15)16/h5-6,8H,2-4,7H2,1H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBPJIQBIMIRUJU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C2=NC=C(C=N2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Methyl-piperidin-1-yl)-pyrimidine-5-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


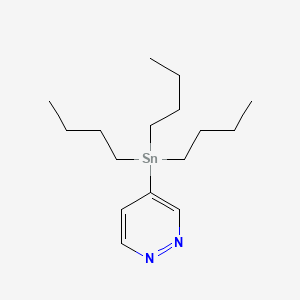

![Trisodium 4-[(O-arsonophenyl)azo]-3-oxidonaphthalene-2,7-disulphonate](/img/structure/B1310252.png)

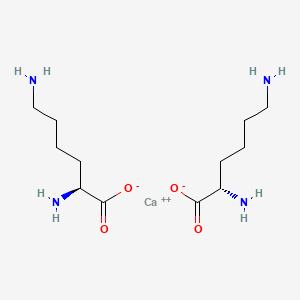

![Cyclohexanecarboxylic acid, 4-heptyl-, 4'-cyano[1,1'-biphenyl]-4-yl ester, trans-](/img/structure/B1310258.png)
